3-(2-Pyridyl)acrylic acid

Description

The exact mass of the compound this compound is 149.047678466 g/mol and the complexity rating of the compound is 166. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

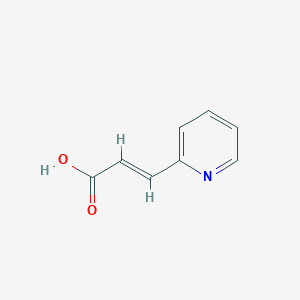

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Structure, Properties, and Applications

Abstract

3-(2-Pyridyl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring linked to an acrylic acid moiety. This unique bifunctional architecture, possessing both a nitrogen-based Lewis basic site and a carboxylic acid group, renders it a highly versatile building block in modern chemistry. Its rigid, conjugated structure and capacity for metal coordination make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its principal applications in the fields of materials science and medicinal chemistry.

Molecular Structure and Identification

Chemical Structure and Isomerism

This compound, systematically named (2E)-3-(pyridin-2-yl)prop-2-enoic acid, consists of a pyridine ring substituted at the 2-position with a trans-acrylic acid side chain. The trans or E-isomer is the most thermodynamically stable and commonly synthesized form due to reduced steric hindrance compared to the cis (Z) isomer.

The position of the nitrogen atom within the pyridine ring is critical to the molecule's electronic properties and steric configuration. While this guide focuses on the 2-pyridyl isomer, it is important to distinguish it from its constitutional isomers, 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid. The proximity of the nitrogen atom to the acrylic acid chain in the 2-pyridyl isomer allows for potential intramolecular hydrogen bonding and imparts unique coordination behavior, such as acting as a bidentate chelating ligand.

Chemical Identifiers

Precise identification is crucial for sourcing and regulatory compliance. The key identifiers for this compound and its more commonly documented isomer, 3-(3-pyridyl)acrylic acid, are summarized below for clarity and comparison.

| Identifier | This compound | 3-(3-Pyridyl)acrylic acid (for comparison) |

| CAS Number | 7340-22-9[1] | 19337-97-4[2][3] |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂[2][3] |

| Molecular Weight | 149.15 g/mol | 149.15 g/mol [2][3] |

| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-enoic acid | (2E)-3-(pyridin-3-yl)prop-2-enoic acid[2] |

| Canonical SMILES | C1=CC=NC(=C1)C=CC(=O)O | C1=CC=NC(=C1)\C=C\C(=O)O |

| InChIKey | FQZWSXGPRLBAIY-ONEGZZNKSA-N | VUVORVXMOLQFMO-ONEGZZNKSA-N[2] |

Physicochemical and Spectroscopic Properties

While specific experimental data for the 2-pyridyl isomer is sparse in the literature, the properties of the well-characterized 3-pyridyl isomer provide a reasonable and informative proxy.

Physicochemical Properties

| Property | Value (for 3-(3-Pyridyl)acrylic acid) | Justification and Remarks for 2-Pyridyl Isomer |

| Appearance | White to off-white solid | Expected to be similar. |

| Melting Point | 232-235 °C (decomposes)[3] | The melting point for the 2-pyridyl isomer may differ due to variations in crystal packing and potential intramolecular hydrogen bonding. |

| Solubility | Soluble in water (>22.4 µg/mL at pH 7.4)[2] and organic solvents.[1] | The 2-pyridyl isomer is also expected to be soluble in polar solvents due to the carboxylic acid and pyridine moieties. |

| pKa | 3.13 ± 0.10 (Predicted)[4] | The pKa of the 2-pyridyl isomer's carboxylic acid may be slightly different due to the electronic influence of the adjacent nitrogen atom. |

Spectroscopic Profile

The spectroscopic characteristics are defined by the combination of the aromatic pyridine ring and the α,β-unsaturated carboxylic acid.

-

¹H NMR: The spectrum is expected to show distinct signals for the four protons on the pyridine ring and the two vinylic protons of the acrylic chain. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The proton on the carbon alpha to the carbonyl will be downfield from the beta-proton. The pyridine protons will appear in the aromatic region (typically 7.0-8.8 ppm)[5].

-

¹³C NMR: Key signals include the carbonyl carbon (~170 ppm), the two vinylic carbons, and the five distinct carbons of the pyridine ring[6].

-

Infrared (IR) Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1570-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 149.15. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH).

Synthesis and Reactivity

Knoevenagel Condensation: A Reliable Synthetic Route

The most direct and widely employed method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (2-pyridinecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[7]

Causality of Experimental Choices:

-

Reactants: 2-Pyridinecarboxaldehyde provides the pyridine ring and the aldehyde functionality. Malonic acid serves as the source of the other two carbons of the acrylic acid backbone.

-

Solvent & Catalyst: Pyridine is the ideal choice as it functions as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the reactive enolate nucleophile.[8] Using pyridine as the solvent ensures a high concentration of the catalyst. A small amount of a stronger base like piperidine can be added to accelerate the reaction.

-

Mechanism: The reaction proceeds via nucleophilic addition of the malonic acid enolate to the aldehyde's carbonyl carbon, followed by dehydration. When malonic acid is used, the initial product undergoes subsequent decarboxylation (loss of CO₂) upon heating, driven by the stability of the resulting conjugated system. This decarboxylation step makes the reaction essentially irreversible and drives it to completion.[7][8]

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous pyridylacrylic acids.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq).

-

Solvent Addition: Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde). A catalytic amount of piperidine (0.1 eq) can be added to increase the reaction rate.

-

Condensation: Heat the reaction mixture to reflux under constant stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add a solution of concentrated hydrochloric acid (HCl) dropwise until the pH is acidic and precipitation of the product is complete. The acid protonates the carboxylate and the pyridine nitrogen, causing the product to become less soluble.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then with a small amount of a cold organic solvent like acetone to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Applications in Research and Development

The unique structure of this compound makes it a valuable tool in two primary research areas.

A Bifunctional Linker in Coordination Chemistry

The molecule possesses two distinct coordination sites: the nitrogen atom of the pyridine ring (a soft donor) and the carboxylate group (a hard donor). This bifunctional nature allows it to act as a versatile linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[11]

-

Chelation and Bridging: The 2-pyridyl isomer is particularly interesting because the nitrogen and carboxylate groups are positioned to form a stable five-membered chelate ring with a single metal ion. Alternatively, it can bridge two different metal centers, with the pyridine coordinating to one and the carboxylate to another, leading to the formation of extended 1D, 2D, or 3D networks.[12]

-

Functional Materials: The resulting coordination polymers can exhibit a range of useful properties, including luminescence, magnetism, and catalytic activity, which are tunable based on the choice of the metal ion and the overall network architecture.

Application Logic: Ligand Coordination Modes

Caption: Coordination modes of 2-Pyridylacrylic Acid (2-PAA) with metal centers.

A Versatile Scaffold in Medicinal Chemistry

Pyridylacrylic acid derivatives are recognized scaffolds in drug discovery. The pyridine ring is a common feature in many bioactive molecules, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[13]

-

Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes. For instance, related pyridylacrylic acids are precursors to inhibitors of gelatinase B (implicated in arthritis) and enoyl acyl carrier protein (ENR) reductase, an essential enzyme for bacterial fatty acid synthesis, highlighting potential antibacterial applications.[11]

-

Antiviral and Antimalarial Activity: The pyridine moiety is a known pharmacophore in antimalarial agents, and some pyridyl derivatives have shown activity against parasites like Plasmodium berghei.[1] Furthermore, trans-3-(3-pyridyl)acrylic acid itself has demonstrated activity against the Tobacco Mosaic Virus (TMV).[10]

-

Structural Rigidity: The conjugated system provides a rigid and planar structure, which is advantageous for drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The carboxylic acid group provides a convenient handle for synthetic modification to explore structure-activity relationships (SAR), for example, by converting it to amides or esters.

Safety and Handling

Based on data for the isomeric 3-(3-pyridyl)acrylic acid, this class of compounds should be handled with care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a foundational chemical building block whose value is derived from its hybrid structure. The combination of a pyridine ring and an acrylic acid moiety within a single, rigid framework provides chemists with a powerful tool for constructing complex molecular architectures. Its utility as a chelating and bridging ligand in materials science and as a privileged scaffold in medicinal chemistry ensures its continued relevance in advanced research and development. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating novel functional materials and therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-(3-PYRIDYL)ACRYLIC ACID CAS#: 19337-97-4 [m.chemicalbook.com]

- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Pyridyl)acrylic Acid

Introduction: A Bifunctional Building Block of Strategic Importance

3-(2-Pyridyl)acrylic acid, a heterocyclic carboxylic acid, stands as a molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring linked at the 2-position to an acrylic acid moiety, rendering it a bifunctional molecule with both a nitrogenous base and a carboxylic acid. This unique arrangement makes it an invaluable precursor in the synthesis of more complex molecules, most notably as a key intermediate in the production of the second-generation antihistamine, Acrivastine[1].

The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (pyridine nitrogen) within a rigid conjugated system allows for the formation of intricate supramolecular structures, making it a versatile ligand in coordination chemistry for the development of metal-organic frameworks (MOFs)[2]. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and handling, tailored for professionals in drug development and chemical research.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to its application, governing aspects from reaction kinetics to bioavailability. While this compound is a known compound, comprehensive experimental data is less prevalent in the literature compared to its 3- and 4-pyridyl isomers. This section presents available data and discusses expected properties based on its chemical structure.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-enoic acid | Systematically Generated |

| CAS Number | 7340-22-9 | [3] |

| Molecular Formula | C₈H₇NO₂ | [3][4] |

| Molecular Weight | 149.15 g/mol | [3][4] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 201-204 °C | [3][4] |

| Boiling Point | 304.8 °C (Predicted) | [4] |

| pKa Values | Experimental data not readily available. Expected to have two pKa values: pKa₁ (carboxylic acid) ~3.5-4.5 and pKa₂ (pyridinium ion) ~5.0-5.5. | Inferred from structure |

| Solubility | Experimental data not readily available. Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Inferred from structure |

Structural and Acidity (pKa) Considerations

This compound is an amphiprotic molecule, capable of both donating and accepting a proton.

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 3.5 to 4.5. This is slightly lower than the pKa of its 3-pyridyl isomer (predicted at 3.13) and comparable to acrylic acid itself (pKa ≈ 4.25)[5]. The electron-withdrawing nature of the adjacent pyridine ring stabilizes the carboxylate anion, increasing its acidity relative to simple aliphatic carboxylic acids.

-

pKa₂ (Pyridine Nitrogen): The nitrogen atom of the pyridine ring can be protonated to form a pyridinium ion. Its pKa is anticipated to be around 5.0-5.5. The proximity of the electron-withdrawing acrylic acid group will decrease the basicity of the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2).

The ionization state of the molecule is therefore highly pH-dependent, existing as a cation at low pH, a zwitterion or neutral species at intermediate pH, and an anion at high pH. This behavior is critical for designing purification protocols, understanding biological interactions, and developing analytical methods.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its key structural features give rise to predictable spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic peaks for the carboxylic acid and the aromatic pyridine ring. Key absorptions would include a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1680-1710 cm⁻¹), C=C stretches from the alkene and pyridine ring (~1640 cm⁻¹ and ~1400-1600 cm⁻¹), and C-H bending vibrations for the aromatic ring[6].

-

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the vinyl protons and the four protons on the pyridine ring. The vinyl protons would appear as doublets with a large coupling constant (J > 15 Hz), confirming the trans (E) configuration. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm) with splitting patterns characteristic of a 2-substituted pyridine.

-

¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals, including a peak for the carbonyl carbon (~170 ppm), signals for the vinyl carbons, and four signals for the carbons of the pyridine ring.

Synthesis and Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following section details validated protocols for the synthesis and characterization of this compound.

Synthesis via Knoevenagel Condensation

The most common and efficient route for synthesizing pyridylacrylic acids is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of the corresponding pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst like pyridine[2].

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and pyridine (as solvent).

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The heat provides the activation energy for the condensation and subsequent decarboxylation, while pyridine acts as both the solvent and the necessary basic catalyst to deprotonate malonic acid.

-

Workup: After cooling the reaction mixture in an ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is acidic and a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water and a small amount of cold acetone to remove residual starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constants of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Step-by-Step Protocol:

-

Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.01 M). Use degassed, deionized water to prevent interference from dissolved CO₂.

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be precisely located by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV). For this compound, two equivalence points are expected, corresponding to the neutralization of the carboxylic acid and the deprotonation of the pyridinium ion (if the titration is started from a sufficiently low pH).

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard OECD guideline procedure for determining the water solubility of a compound. It establishes the saturation concentration of the substance in water at a given temperature.

References

- 1. Acrivastine | C22H24N2O2 | CID 5284514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-(Pyridin-2-yl)acrylic acid|7340-22-9 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Acrylic acid - Wikipedia [en.wikipedia.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of 3-(2-Pyridyl)acrylic acid from 2-pyridinecarboxaldehyde

<-3> {"answer":"## A-Technical-Guide-to-the-Synthesis-of-3-(2-Pyridyl)acrylic-Acid

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-(2-Pyridyl)acrylic acid from 2-pyridinecarboxaldehyde and malonic acid. This transformation is a classic example of the Knoevenagel-Doebner condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document elucidates the reaction mechanism, explores the critical roles of the reagents and catalysts, presents a step-by-step experimental procedure, and discusses process optimization and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded approach to the preparation of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound and its isomers are valuable bifunctional molecules that serve as crucial building blocks in the synthesis of more complex chemical entities.[1] The presence of both a carboxylic acid and a pyridine ring allows for a wide range of subsequent chemical modifications. These compounds are precursors to various pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. For instance, related pyridylacrylic acids are used in the construction of heterometallic coordination polymers and as intermediates for aminopyridines which can exhibit antibacterial properties.[2]

The Knoevenagel condensation, and specifically its Doebner modification, represents a reliable and efficient method for the synthesis of α,β-unsaturated carboxylic acids.[3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[4] The Doebner modification is particularly advantageous as it utilizes pyridine as both a solvent and a catalyst, which also facilitates the subsequent decarboxylation of the intermediate to yield the desired acrylic acid derivative.[4][5]

The Knoevenagel-Doebner Condensation: Mechanism and Rationale

The synthesis of this compound from 2-pyridinecarboxaldehyde and malonic acid proceeds via the Knoevenagel-Doebner condensation mechanism. This process can be broken down into several key steps, each with a specific chemical rationale.

The Dual Role of Pyridine and Piperidine

In the classic Doebner modification, pyridine serves as the solvent and a weak base.[4] A catalytic amount of a stronger, secondary amine base, typically piperidine, is often added to accelerate the initial condensation step.[6]

-

Piperidine (Catalyst): Piperidine is a more effective base than pyridine and is responsible for the initial deprotonation of malonic acid to form a nucleophilic enolate.[7] An alternative mechanistic pathway involves piperidine reacting with the aldehyde to form a more electrophilic iminium ion, which then reacts with the malonic acid enolate.[5][8]

-

Pyridine (Solvent and Promoter): Pyridine's primary role is to act as the reaction medium. Crucially, it also promotes the final decarboxylation step, where the intermediate di-acid loses carbon dioxide to form the α,β-unsaturated product.[5][6] This decarboxylation is a key feature of the Doebner modification.[4]

Mechanistic Steps

The reaction mechanism can be visualized as follows:

-

Enolate Formation: Piperidine deprotonates the acidic α-hydrogen of malonic acid, forming a reactive enolate ion.[7]

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of 2-pyridinecarboxaldehyde.[7]

-

Aldol-type Condensation: The resulting intermediate undergoes dehydration to form an α,β-unsaturated di-acid.[7]

-

Decarboxylation: Under the thermal conditions of the reaction and promoted by pyridine, the di-acid readily loses a molecule of carbon dioxide to yield the final product, this compound.[5]

Caption: Knoevenagel-Doebner reaction pathway.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Pyridinecarboxaldehyde | 107.11 | 5.36 g (5.0 mL) | 50 | Freshly distilled if possible |

| Malonic Acid | 104.06 | 5.72 g | 55 | Ensure it is dry |

| Pyridine | 79.10 | 20 mL | - | Anhydrous grade recommended |

| Piperidine | 85.15 | 0.5 mL | ~5 | Catalytic amount |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6 M aqueous solution |

| Deionized Water | 18.02 | As needed | - | For washing |

| Acetone | 58.08 | As needed | - | For washing |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or pH meter

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-pyridinecarboxaldehyde (5.36 g, 50 mmol) and malonic acid (5.72 g, 55 mmol).

-

Solvent Addition: Add 20 mL of pyridine to the flask and stir the mixture to dissolve the solids.

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mL, ~5 mmol).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-3 hours. The solution will typically darken in color.[9] A video demonstration of a similar procedure suggests a reaction time of up to 6 hours may be beneficial.[10]

-

Precipitation: After the reflux period, allow the mixture to cool to room temperature, then place it in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid dropwise. A precipitate will begin to form. Continue adding HCl until the pH of the solution is approximately 4-5.[9]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold acetone to aid in drying.[9]

-

Drying: Dry the product under vacuum to a constant weight. A typical yield for this reaction is in the range of 70-85%.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Property | Expected Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 232-235 °C (with decomposition) | |

| Molecular Formula | C₈H₇NO₂ | [12] |

| Molecular Weight | 149.15 g/mol |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is the most definitive method for structural confirmation. Expected chemical shifts (δ) are approximately:

-

δ 12.5 (s, 1H, -COOH)

-

δ 8.6 (d, 1H, pyridyl-H)

-

δ 7.8 (t, 1H, pyridyl-H)

-

δ 7.6 (d, 1H, =CH-COOH)

-

δ 7.4 (d, 1H, pyridyl-H)

-

δ 7.3 (t, 1H, pyridyl-H)

-

δ 6.8 (d, 1H, pyridyl-CH=)

-

The coupling constant (J) between the two vinylic protons is expected to be around 16 Hz, which is characteristic of a trans (E) configuration.[13]

-

-

Infrared (IR) Spectroscopy (KBr Pellet or ATR): The IR spectrum should show characteristic absorption bands:

-

~3400 cm⁻¹ (broad, O-H stretch of the carboxylic acid)

-

~1700 cm⁻¹ (strong, C=O stretch of the carboxylic acid)[14]

-

~1640 cm⁻¹ (C=C stretch of the alkene)

-

~1590, 1570 cm⁻¹ (C=C and C=N stretches of the pyridine ring)

-

Safety and Handling

-

2-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Malonic Acid: Irritant. Avoid inhalation of dust.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin and eye damage. Handle with appropriate PPE.

The final product, this compound, is classified as a skin, eye, and respiratory irritant.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and high-yielding pathway for the synthesis of this compound from readily available starting materials. The careful control of reaction conditions, particularly the use of pyridine as a solvent and a catalytic amount of piperidine, is crucial for the success of the reaction. The straightforward workup procedure allows for the isolation of a high-purity product. This technical guide offers a reliable and well-grounded protocol for researchers and scientists, enabling the synthesis of this important chemical intermediate for further applications in drug discovery and materials science.

References

- 1. High Quality Chinese Factory supply 19337-97-4 (E)-3-(pyridin-3-yl)acrylic acid [yunuochemical.com]

- 2. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

- 3. Knoevenagel Condensation [drugfuture.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scholars.fhsu.edu [scholars.fhsu.edu]

- 12. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Data for 3-(2-Pyridyl)acrylic Acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-(2-Pyridyl)acrylic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, its unique electronic and structural properties, arising from the conjugation of a pyridine ring with an acrylic acid moiety, make a thorough spectroscopic characterization essential for its application in drug development and the synthesis of novel polymers. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the trans isomer of this compound, offering insights into the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound (also known as 2-Pyridineacrylic acid) possesses the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . The molecule consists of a pyridine ring substituted at the 2-position with an acrylic acid group. The trans configuration of the double bond is generally the more stable isomer.

A comprehensive spectroscopic analysis is paramount to confirm the molecular structure, assess purity, and understand the electronic environment of the molecule. The following sections will detail the expected and reported data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Pyridyl)acrylic acid, a heterocyclic acrylic acid derivative, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring and an acrylic acid moiety, offer versatile opportunities for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the fundamental properties, synthesis, and burgeoning applications of this compound, with a particular focus on its role in drug development. We will delve into detailed synthetic protocols, explore its utility as a building block for enzyme inhibitors, and discuss its potential in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a solid organic compound characterized by the presence of a pyridine ring at the β-position of an acrylic acid. This arrangement of functional groups imparts specific chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| CAS Number | 7340-22-9 | [1] |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 201-203°C | [1] |

| Boiling Point | 304.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.261 g/cm³ (Predicted) | [1] |

| pKa | 2.06±0.10 (Predicted) | [1] |

Synthesis of this compound: The Knoevenagel Condensation

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with a carbonyl compound (2-pyridinecarboxaldehyde), followed by dehydration.[2]

Causality Behind Experimental Choices

The choice of a weak base, such as pyridine, is crucial in the Knoevenagel condensation. A strong base could lead to the self-condensation of the aldehyde, reducing the yield of the desired product. Pyridine serves as both the solvent and the catalyst in this reaction. The subsequent acidification with hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final product.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of a pyridylacrylic acid isomer is provided below, which can be adapted for the synthesis of this compound by using 2-pyridinecarboxaldehyde as the starting material.[3]

Materials:

-

2-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine

-

37% Hydrochloric acid (HCl)

-

Acetone

-

Deionized water

Procedure:

-

In a 25 mL round-bottom flask, combine 2-pyridinecarboxaldehyde and an equimolar amount of malonic acid.

-

Add pyridine as a solvent and catalyst.

-

Reflux the reaction mixture with constant stirring for 3 hours.

-

After the reflux, cool the reaction mixture in an ice bath.

-

Slowly add drops of 37% HCl to the cooled mixture until a precipitate forms.

-

Isolate the solid product by filtration.

-

Wash the solid with acetone.

-

Recrystallize the crude product from water to obtain pure this compound.

Synthesis Workflow Diagram```dot

Caption: Role of this compound in drug discovery.

Conclusion and Future Perspectives

This compound is a versatile chemical entity with significant potential in the field of drug development. Its straightforward synthesis and the ability to serve as a scaffold for a variety of functionalizations make it an attractive starting material for medicinal chemists. While research into the specific biological activities of the 2-pyridyl isomer is still emerging, the promising results from related pyridylacrylic acid derivatives suggest that it is a fertile ground for the discovery of novel antibacterial and anticancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential.

References

Solubility of 3-(2-Pyridyl)acrylic acid in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-(2-Pyridyl)acrylic acid

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in materials science and pharmaceutical development. We will explore its fundamental physicochemical properties, predict its solubility profile in common laboratory solvents, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is not merely a data point; it is a cornerstone of process viability and therapeutic efficacy. For a synthetic chemist, understanding solubility is paramount for selecting appropriate reaction media, designing effective crystallization-based purification protocols, and achieving desired yields. For formulation scientists, poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, compromising the therapeutic potential of a promising drug candidate. Therefore, a thorough characterization of a compound's solubility across a range of relevant solvents and pH conditions is an indispensable step in its development lifecycle.

This guide focuses on this compound, a molecule featuring both a weakly basic pyridine moiety and a weakly acidic carboxylic acid group. This amphoteric nature, combined with its rigid structure, results in complex solubility behavior that is highly dependent on the properties of the solvent system, particularly its polarity and pH.

Physicochemical Profile of Pyridylacrylic Acid Isomers

To comprehend the solubility of this compound, we must first examine its intrinsic molecular properties. It is important to note that comprehensive experimental data for the 2-pyridyl isomer is less prevalent in public databases than for its 3-pyridyl counterpart. The position of the nitrogen atom within the pyridine ring relative to the acrylic acid side chain significantly influences properties like pKa, dipole moment, and the potential for intramolecular hydrogen bonding, which in turn affects solubility. The data for the closely related trans-3-(3-Pyridyl)acrylic acid is presented below as a valuable reference point.

| Property | Value (for trans-3-(3-Pyridyl)acrylic acid) | Significance for Solubility | Source |

| Molecular Formula | C₈H₇NO₂ | Defines the elemental composition. | [1][2] |

| Molecular Weight | 149.15 g/mol | Used for all concentration calculations. | [1][2] |

| Melting Point | 232-235 °C (decomposes) | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions, often indicating lower solubility. | [2][3] |

| pKa (Predicted) | 3.13 ± 0.10 (Carboxylic Acid) | Governs the ionization state based on pH. The compound's charge state dramatically impacts its aqueous solubility. | [3] |

| Physical Form | White solid/powder | The solid state must be considered for dissolution kinetics. | [2] |

Expert Insight: For the target molecule, this compound, the proximity of the pyridine nitrogen to the carboxylic acid group may allow for intramolecular hydrogen bonding. This could potentially increase its solubility in nonpolar solvents compared to the 3-pyridyl isomer and may also influence its acidic and basic dissociation constants (pKa values).

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound. The molecule possesses both polar (pyridine ring, carboxylic acid) and nonpolar (aromatic ring, carbon backbone) characteristics.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to form hydrogen bonds with the solvent is key. Solubility in water will be highly pH-dependent. At pH values significantly below the pyridine's pKa (~5) or above the carboxylic acid's pKa (~3-4), the molecule will be ionized and thus more soluble. Near its isoelectric point, aqueous solubility will be at a minimum. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar functional groups and the overall molecular structure. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low | The high polarity of this compound and its strong crystal lattice energy make it energetically unfavorable to dissolve in nonpolar solvents that interact primarily through weak van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While slightly more polar than hydrocarbons, these solvents are generally poor partners for the strong hydrogen-bonding capabilities of the solute. |

Experimental Determination of Thermodynamic Solubility

Predictive models provide a valuable starting point, but for scientific rigor, solubility must be determined empirically. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[4] This method ensures that the system has reached a true thermodynamic equilibrium, providing the most reliable and accurate solubility data.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, providing trustworthy and reproducible results.

1. Preparation:

- Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[5] A preliminary test may be needed to estimate the required amount.[6]

- Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, DMSO) to each vial.

- Prepare at least three replicate vials for each solvent to assess reproducibility.[6]

2. Equilibration:

- Seal the vials securely to prevent solvent evaporation.

- Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C).[6] The temperature must be controlled and recorded, as solubility is temperature-dependent.

- Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, this is typically 24 to 48 hours.[5] The goal is to ensure the concentration of the dissolved compound in the supernatant is no longer changing over time.

3. Phase Separation:

- After equilibration, allow the vials to rest briefly for the excess solid to settle.

- Carefully withdraw a sample of the supernatant. It is crucial to separate the saturated solution from the undissolved solid without altering the equilibrium.[7]

- The preferred method is filtration through a low-binding filter (e.g., 0.22 µm PVDF). Causality: Using a filter prevents solid particles from inflating the measured concentration. A low-binding material is chosen to minimize the loss of the dissolved analyte due to adsorption onto the filter surface.[5] Alternatively, centrifugation at high speed can be used to pellet the solid, followed by careful sampling of the supernatant.[5]

4. Analysis:

- Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

- Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[8]

- Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

5. Data Interpretation:

- Calculate the original concentration in the supernatant, accounting for any dilutions. This value is the equilibrium solubility.

- Average the results from the replicate samples and calculate the standard deviation.

- Trustworthiness Check: It is good practice to recover the remaining solid from the vials and analyze it (e.g., by DSC or XRD) to confirm that the compound has not changed its crystalline form or degraded during the experiment.[5]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Alternative Method: Solvent Addition for Clear Point Determination

For higher throughput screening, the Solvent Addition (Clear Point) method can be employed.[9][10] In this technique, a known mass of the solute is suspended in a small, known volume of an anti-solvent. A miscible "good" solvent is then titrated in at a constant rate until the last solid particles dissolve.[9] The composition of the solvent mixture at this "clear point" represents a single solubility data point. While faster, this method determines a kinetic solubility that may not perfectly match the true thermodynamic equilibrium solubility.[10]

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the surrounding solvent environment. Its amphoteric nature makes its aqueous solubility highly pH-dependent, a critical consideration for pharmaceutical formulation. While it is predicted to have low solubility in nonpolar solvents, it should be readily soluble in polar aprotic solvents like DMSO and DMF. For definitive and reliable data, the Shake-Flask method remains the authoritative standard, providing the thermodynamic equilibrium solubility essential for robust scientific and development decisions. This guide provides both the theoretical framework and the practical, validated protocols necessary for a thorough investigation of this compound's solubility.

References

- 1. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Introduction: The Emergence of a Versatile Scaffold

An In-depth Technical Guide to the Discovery and History of Pyridylacrylic Acids

Pyridylacrylic acids are a class of bifunctional organic compounds characterized by a pyridine ring attached to an acrylic acid moiety.[1][2][3] This unique structural combination confers a rich chemical personality, positioning them as highly versatile building blocks in diverse scientific fields. The molecule's architecture, featuring an electron-deficient aromatic system, a reactive alkene, and a carboxylic acid handle, provides multiple sites for chemical modification and interaction. This inherent reactivity has made pyridylacrylic acids indispensable intermediates in the synthesis of complex pharmaceuticals, functional polymers, and advanced coordination materials.[2][4][5] Their history is not one of a single, sudden discovery, but rather a gradual recognition of their utility, evolving from fundamental organic synthesis to cutting-edge applications in medicinal chemistry and materials science.

This guide provides a technical overview of the discovery, synthesis, and historical development of pyridylacrylic acids, offering field-proven insights for researchers and drug development professionals.

Caption: Isomeric forms of pyridylacrylic acid.

Part 1: Foundational Synthesis - From Cinnamic Acids to Pyridine Analogues

The synthetic roots of pyridylacrylic acids are deeply intertwined with the chemistry of their carbocyclic cousins, the cinnamic acids.[3][6][7] Classical methods for preparing α,β-unsaturated acids, such as the Perkin reaction and the Knoevenagel condensation, provided the foundational logic for their synthesis. The most common and reliable method for producing pyridylacrylic acids involves a Knoevenagel condensation between the corresponding pyridinecarboxyaldehyde isomer and malonic acid.[6][7]

In this reaction, a base is required to deprotonate malonic acid, forming a nucleophilic enolate that subsequently attacks the aldehyde. Pyridine itself is often employed as both the solvent and the base, a choice rooted in its ability to facilitate the reaction and its convenient boiling point for reflux conditions. The subsequent decarboxylation of the intermediate yields the final pyridylacrylic acid product, typically as the thermodynamically stable E-isomer (trans).[3][6]

References

- 1. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

- 2. 3-(3-Pyridyl)acrylic Acid | Research Chemical Supplier [benchchem.com]

- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 3-(2-Pyridyl)acrylic Acid

Abstract

This technical guide provides a comprehensive examination of the electronic structure of 3-(2-Pyridyl)acrylic acid (3-PAA), a molecule of significant interest due to the presence of both pyridine and acrylic acid moieties, which imparts unique physicochemical properties.[1] This document navigates through the theoretical frameworks and computational methodologies employed to elucidate its molecular geometry, frontier molecular orbitals, electronic transitions, and non-linear optical properties. By leveraging Density Functional Theory (DFT), this guide offers in-depth insights into the intramolecular interactions and charge transfer phenomena that govern the reactivity and potential applications of 3-PAA in materials science and drug development. The theoretical findings are contextualized with established experimental validation techniques, ensuring a robust and self-validating narrative for researchers, scientists, and professionals in drug development.

Introduction

This compound (3-PAA), a heterocyclic analog of cinnamic acid, is a versatile organic compound that has garnered considerable attention in various scientific domains. Its structure, featuring a pyridine ring linked to an acrylic acid moiety, creates a conjugated π-system that is fundamental to its electronic and optical properties.[2] The pyridine unit, a well-known component in numerous biologically active compounds, can act as a hydrogen bond acceptor and a Lewis base, while the acrylic acid group provides a site for esterification, amidation, and polymerization.[1][3] This unique combination of functional groups makes 3-PAA and its derivatives promising candidates for applications in pharmaceuticals, nonlinear optical (NLO) materials, and as building blocks in supramolecular chemistry.[4][5]

Understanding the electronic structure of 3-PAA is paramount to predicting its chemical behavior, designing novel derivatives with tailored properties, and elucidating its mechanism of action in various applications. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective avenue to probe the intricacies of molecular orbitals, charge distribution, and spectroscopic properties at the atomic level.[6][7] This guide delves into the theoretical studies of 3-PAA's electronic structure, offering a detailed exploration of its fundamental properties.

Theoretical and Computational Methodologies

The cornerstone of modern theoretical studies on molecular electronic structures is Density Functional Theory (DFT). This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems, such as atoms and molecules.[8] Its popularity stems from a favorable balance between computational cost and accuracy, making it an ideal choice for molecules of the size and complexity of 3-PAA.

The Rationale for DFT

DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally less intensive than traditional ab initio methods that solve the many-electron Schrödinger equation. For organic molecules like 3-PAA, DFT has proven to be highly effective in predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics.[9]

Selection of Functional and Basis Set

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set .[7][10]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is renowned for its ability to provide accurate geometries and energies for a wide array of molecules.[8]

-

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function composed of 6 primitives, and the valence orbitals are split into three functions (contracted from 3, 1, and 1 primitives). The "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density.[10]

The combination of B3LYP and 6-311++G(d,p) provides a robust framework for obtaining reliable theoretical data on the electronic structure of 3-PAA.

Computational Workflow

A typical computational workflow for studying the electronic structure of 3-PAA involves a series of sequential steps, each building upon the previous one. This systematic approach ensures the reliability and validity of the final results.

Caption: A generalized computational workflow for the theoretical study of this compound.

Results and Discussion: Unraveling the Electronic Structure

This section presents the key theoretical findings on the electronic structure of this compound, derived from DFT calculations.

Molecular Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3-PAA, the calculations typically reveal a nearly planar structure, which is a consequence of the extended π-conjugation across the pyridine ring and the acrylic acid moiety.[2][5] This planarity facilitates electron delocalization, which is a key factor influencing its electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=C (acrylic) | ~1.34 |

| C-C (pyridyl-acrylic) | ~1.47 | |

| C=O | ~1.22 | |

| C-O | ~1.35 | |

| Bond Angle | C=C-C | ~120 |

| O=C-O | ~123 | |

| Dihedral Angle | C-C-C=C | ~180 |

Note: These are typical values and may vary slightly depending on the specific computational method.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[6][11]

-

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

For 3-PAA, the HOMO is typically localized over the pyridine ring and the acrylic acid double bond, indicating that these are the most electron-rich parts of the molecule. The LUMO, on the other hand, is often distributed over the entire conjugated system, with significant contributions from the acrylic acid carbonyl group.

Caption: A schematic representation of the HOMO-LUMO energy gap in this compound.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[12] A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[13] For acrylic acid, a HOMO-LUMO gap of 5.545 eV has been reported.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack.[7] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red/Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.

-

Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.

-

Green: Regions of neutral electrostatic potential.

In 3-PAA, the MEP map typically shows the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making them susceptible to electrophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxyl group, exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack.[7]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units.[10] It allows for the investigation of intramolecular charge transfer (ICT) and hyperconjugative interactions. For 3-PAA, NBO analysis can reveal the extent of electron delocalization from the pyridine ring to the acrylic acid moiety, which is crucial for understanding its electronic and NLO properties.

Theoretical UV-Vis Spectral Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis).[9] By simulating the UV-Vis spectrum of 3-PAA, we can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals, and are often characterized as π→π* transitions due to the conjugated nature of the molecule.[1]

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like 3-PAA, are often candidates for non-linear optical (NLO) materials.[14] NLO materials have applications in optical communications, data storage, and other photonic technologies.[4] DFT calculations can be used to predict the NLO properties of 3-PAA, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[15][16] A large hyperpolarizability value is indicative of a strong NLO response.

Table 2: Calculated Non-Linear Optical Properties of this compound (Illustrative)

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | ~3-5 |

| Polarizability | α | ~100-150 |

| First Hyperpolarizability | β | ~500-1000 |

Note: These are illustrative values and the actual values will depend on the computational method and basis set used.

Experimental Validation: Bridging Theory and Reality

While theoretical studies provide invaluable insights, experimental validation is crucial for confirming the computational predictions. The following experimental techniques are commonly used to characterize the electronic structure of molecules like 3-PAA.

UV-Visible Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of 3-PAA in a suitable solvent (e.g., ethanol, methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance of the solution over a wavelength range of approximately 200-800 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the value predicted by TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a small amount of 3-PAA in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Record the ¹H and ¹³C NMR spectra.

-

Analysis: The chemical shifts of the protons and carbons provide information about the electron density distribution in the molecule, which can be correlated with the results of NBO and MEP analyses.

X-ray Crystallography

Protocol:

-

Crystal Growth: Grow single crystals of 3-PAA from a suitable solvent.

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Collect diffraction data from the crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles. These experimental geometric parameters can be directly compared with the optimized geometry obtained from DFT calculations.[5]

Conclusion

Theoretical studies, primarily based on Density Functional Theory, offer a powerful and insightful approach to understanding the intricate electronic structure of this compound. Through the analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and other quantum chemical parameters, a detailed picture of its reactivity, stability, and potential for various applications emerges. The planarity of the molecule and the extended π-conjugation between the pyridine and acrylic acid moieties are key determinants of its electronic behavior, leading to a relatively small HOMO-LUMO energy gap and significant non-linear optical properties. The theoretical predictions, when corroborated with experimental data from techniques such as UV-Vis and NMR spectroscopy and X-ray crystallography, provide a comprehensive and validated understanding of this versatile molecule. This knowledge is invaluable for the rational design of novel 3-PAA derivatives with enhanced properties for applications in materials science, drug development, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells [mdpi.com]

- 4. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Journal of Physical Chemistry and Functional Materials » Submission » Molecular Structure, Geometry Properties, HOMO-LUMO, and MEP Analysis of Acrylic Acid Based on DFT Calculations [dergipark.org.tr]

- 7. Spectroscopic, quantum chemical, and topological calculations of the phenylephrine molecule using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ymerdigital.com [ymerdigital.com]

- 15. researchgate.net [researchgate.net]

- 16. Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activities of 3-(2-Pyridyl)acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(2-Pyridyl)acrylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of their diverse biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Table of Contents

-

Introduction to this compound and its Derivatives

-

Anticancer Activities

-

Antimicrobial Properties

-

Anti-inflammatory Effects

-

Other Potential Biological Activities

-

Experimental Protocols

-

References

Introduction to this compound and its Derivatives

This compound is a chemical compound featuring a pyridine ring attached to an acrylic acid moiety.[1][2][3][] This unique structure, containing both a heterocyclic aromatic ring and a reactive acrylic acid functional group, makes it a valuable building block in organic synthesis for the creation of more complex molecules with diverse biological functions.[1][2] The pyridine ring, a common scaffold in medicinal chemistry, is known to interact with various biological targets, while the acrylic acid portion offers opportunities for a wide range of chemical modifications.

The derivatives of this compound are synthesized through various chemical reactions, such as esterification, amidation, and cycloaddition, to generate a library of compounds with potentially enhanced or novel biological activities. These modifications can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as its pharmacokinetic and pharmacodynamic profiles.

Anticancer Activities

Several derivatives of pyridine-containing compounds have demonstrated promising anticancer activities against a variety of human tumor cell lines.[5][6][7][8] The anticancer potential of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell proliferation, cell cycle progression, and apoptosis.

Mechanism of Action

The precise mechanisms by which this compound derivatives exert their anticancer effects are still under investigation, but several potential targets and pathways have been identified. Some derivatives have been shown to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation.[9] For instance, certain pyridyl-containing compounds have been found to inhibit kinases involved in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10]

Another proposed mechanism is the induction of apoptosis, or programmed cell death. Some derivatives have been observed to trigger both the extrinsic and intrinsic apoptotic pathways in cancer cells.[10] This can involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of these derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cancer cell population by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-triazole-pyridine hybrid (TP6) | Murine melanoma (B16F10) | ~41.12 | [7] |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 breast cancer | 45 | [10] |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 breast cancer | 47.7 | [10] |

| Pyridyl-glycosyl hybrid | Colorectal carcinoma, HepG2, A-549 | Potent | [6] |

| Acridine derivative (3g) | Breast (MCF-7), Liver (HEP-2), Colon, Lung (A-549), Neuroblastoma (IMR-32) | Active at 1 x 10⁻⁵M | [11] |

This table presents a selection of reported IC50 values and should not be considered an exhaustive list.

Antimicrobial Properties

The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Pyridine derivatives have been investigated as a potential source of new antimicrobial agents with novel mechanisms of action.[12][13]

Mechanism of Action

One of the key antibacterial mechanisms of some pyridylacrylic acid derivatives is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] By targeting this enzyme, these compounds can disrupt the bacterial cell membrane integrity, leading to cell death. The acrylic acid moiety itself has also been shown to possess bactericidal effects, potentially through an ion-exchange mechanism that disrupts the bacterial cell wall.[14][15]

Spectrum of Activity

Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria.[12][16] Some compounds have demonstrated potent activity against clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Escherichia coli.[12][13]

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyridine derivatives have been explored for their potential to modulate inflammatory pathways.[17][18][19]

Mechanism of Action